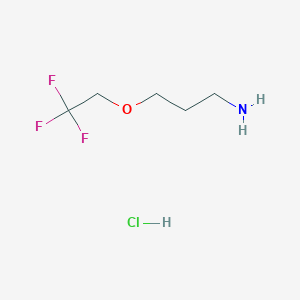

3-(2,2,2-Trifluoroethoxy)propan-1-amine hydrochloride

説明

BenchChem offers high-quality 3-(2,2,2-Trifluoroethoxy)propan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,2,2-Trifluoroethoxy)propan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-(2,2,2-trifluoroethoxy)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3NO.ClH/c6-5(7,8)4-10-3-1-2-9;/h1-4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHSWVOSJDIJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)COCC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-(2,2,2-Trifluoroethoxy)propan-1-amine Hydrochloride: A Comprehensive Physicochemical and Methodological Guide

Executive Summary

In modern medicinal chemistry and advanced materials science, the strategic incorporation of fluorinated motifs is a cornerstone of rational design. 3-(2,2,2-trifluoroethoxy)propan-1-amine hydrochloride (CAS: 1171639-58-9) is a highly versatile, amphiphilic building block that perfectly exemplifies this paradigm[1][2]. By combining a highly lipophilic, metabolically robust trifluoroethoxy tail with a highly water-soluble primary amine hydrochloride head, this compound offers unique physicochemical properties.

This whitepaper provides an in-depth technical analysis of its structural electronics, physicochemical profile, and practical laboratory workflows, designed to empower researchers in synthesizing next-generation therapeutics and functionalized polymers.

Structural & Physicochemical Profiling

Understanding the causality behind a molecule's behavior is critical for its successful application. The properties of 3-(2,2,2-trifluoroethoxy)propan-1-amine hydrochloride are dictated by the opposing electronic and steric forces of its two termini.

Quantitative Data Summary

The foundational identifiers and physicochemical parameters of the compound are summarized below, verified against standard chemical databases[3][4][5].

| Parameter | Value / Description |

| Chemical Name | 3-(2,2,2-trifluoroethoxy)propan-1-amine hydrochloride |

| CAS Number | 1171639-58-9 |

| Molecular Formula | C₅H₁₁ClF₃NO |

| Molecular Weight | 193.59 g/mol |

| SMILES String | Cl.NCCCOCC(F)(F)F |

| MDL Number | MFCD11857893 |

| Physical State | Solid (typically crystalline powder) |

| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[1][6] |

Electronic and Steric Effects (Causality Analysis)

-

The Trifluoroethoxy (-OCH₂CF₃) Motif: The strong electron-withdrawing nature (inductive effect, -I) of the trifluoromethyl group significantly pulls electron density away from the adjacent ether oxygen. Consequently, the oxygen becomes a much weaker hydrogen-bond acceptor compared to a standard aliphatic ether[7]. This reduction in basicity alters the molecule's interaction with biological targets and solvents, driving up its lipophilicity (LogP) and enhancing membrane permeability[7][8].

-

Metabolic Shielding: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (approx. 105 kcal/mol). The presence of the -CF₃ group sterically and electronically shields the adjacent methylene (-CH₂-) from oxidative cleavage by Cytochrome P450 (CYP450) enzymes, directly translating to an extended in vivo half-life when incorporated into drug scaffolds[7][9].

-

The Hydrochloride Salt (-NH₃⁺ Cl⁻): While the tail is lipophilic, the primary amine is trapped as a hydrochloride salt. This ensures excellent aqueous solubility, facilitating easy handling, precise dosing in biological assays, and straightforward coupling in amide-bond forming reactions (e.g., using HATU/DIPEA).

Caption: Structural logic pathway illustrating how specific functional groups dictate macroscopic physicochemical behavior.

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for characterizing derivatives synthesized from 3-(2,2,2-trifluoroethoxy)propan-1-amine hydrochloride.

Protocol 1: Determination of Lipophilicity (LogD₇.₄) via Shake-Flask LC-MS

Because this compound is ionizable, LogD (distribution coefficient at a specific pH) is a more accurate metric than LogP for predicting physiological behavior.

Rationale: We utilize a biphasic system of 1-octanol and Phosphate-Buffered Saline (PBS) at pH 7.4. At this pH, the primary amine (pKa ~9-10) will be predominantly protonated, allowing us to measure the true amphiphilic balance.

-

Preparation: Saturate 1-octanol with PBS (pH 7.4) and vice versa by stirring the mixture vigorously for 24 hours, followed by phase separation.

-

Analyte Spiking: Dissolve the synthesized fluorinated derivative (1 mg) in 1 mL of the PBS-saturated octanol.

-

Equilibration: Add 1 mL of octanol-saturated PBS to the vial. Seal and agitate on a mechanical shaker at 300 RPM for 60 minutes at exactly 25°C to ensure thermodynamic equilibrium.

-

Phase Separation: Centrifuge the emulsion at 3,000 × g for 15 minutes to achieve a sharp phase boundary.

-

Quantification: Carefully extract aliquots from both the aqueous and organic layers. Dilute appropriately and analyze via LC-MS/MS (MRM mode).

-

Validation Check: Calculate mass balance. The sum of the compound quantified in both phases must equal the initial spike amount (±5%). LogD₇.₄ is calculated as Log10([ConcentrationOctanol]/[ConcentrationAqueous]) .

Protocol 2: In Vitro Metabolic Stability Assessment (HLM Assay)

To validate the metabolic shielding effect of the trifluoroethoxy group[7], an in vitro microsomal stability assay is required.

Rationale: Human Liver Microsomes (HLMs) contain the full complement of CYP450 enzymes. NADPH is added as the obligate electron donor for Phase I oxidative metabolism.

-

Reagent Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

-

Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

-

Time-Course Sampling: At specific time intervals (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation mixture.

-

Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism, while precipitating proteins.

-

Clearance Calculation: Centrifuge at 14,000 × g for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint ) based on the elimination rate constant ( k ) of the parent compound.

Caption: Step-by-step workflow for in vitro Human Liver Microsome (HLM) metabolic stability assay.

Handling, Safety, and Storage Standards

Due to the presence of the hydrochloride salt, 3-(2,2,2-trifluoroethoxy)propan-1-amine hydrochloride is inherently hygroscopic.

-

Storage: Must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8°C to prevent moisture absorption and subsequent degradation.

-

Safety Precautions: The compound is classified under GHS as a Skin Irritant (Category 2) and Eye Irritant (Category 2A)[1]. Standard PPE, including nitrile gloves, safety goggles, and a well-ventilated fume hood, are mandatory during handling to mitigate risks associated with specific target organ toxicity (STOT SE 3, respiratory tract irritation)[10].

References

-

NextSDS. "3-(2-chloro-1,1,2-trifluoroethoxy)propan-1-amine hydrochloride — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

-

Royal Society of Chemistry. "One-pot synthesis of α-(OCH2CF3)-substituted pyridines using TFE as both a solvent and a reagent." Organic & Biomolecular Chemistry. Available at: [Link]

-

Chemsrc. "CAS No. 1171639-58-9 Properties." Chemsrc Database. Available at:[Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. CAS:1250067-99-2, 3-(2,2-Difluoroethoxy)propan-1-amine-毕得医药 [bidepharm.com]

- 3. CAS No. 1171639-58-9 | Chemsrc [chemsrc.com]

- 4. CAS No. 1171639-58-9 | Chemsrc [chemsrc.com]

- 5. cas 1171639-58-9|| where to buy 3-(2,2,2-trifluoroethoxy)propan-1-amine;hydrochloride [english.chemenu.com]

- 6. nextsds.com [nextsds.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. One-pot synthesis of α-(OCH2CF3)-substituted pyridines using TFE as both a solvent and a reagent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. nextsds.com [nextsds.com]

Technical Whitepaper: Physicochemical Profiling, MSDS, and Synthetic Applications of 3-(2,2,2-Trifluoroethoxy)propan-1-amine Hydrochloride

In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms is a cornerstone technique for optimizing pharmacokinetics and pharmacodynamics. The building block 3-(2,2,2-trifluoroethoxy)propan-1-amine hydrochloride serves as a critical reagent for introducing the trifluoroethoxy motif into drug scaffolds. This technical guide provides an authoritative overview of its chemical registry data, safety profile (MSDS), and field-proven synthetic methodologies.

Chemical Registry & Physicochemical Profiling

Accurate identification of fluorinated building blocks is essential for regulatory compliance and synthetic reproducibility. The hydrochloride salt of 3-(2,2,2-trifluoroethoxy)propan-1-amine is heavily preferred in laboratory settings over its free base form due to enhanced bench stability, reduced volatility, and resistance to atmospheric oxidation.

Table 1: Chemical Identity and Physical Data

| Property | Value |

| Chemical Name | 3-(2,2,2-Trifluoroethoxy)propan-1-amine hydrochloride |

| CAS Registry Number | 1171639-58-9[1] |

| Molecular Formula | C5H11ClF3NO[1] |

| Molecular Weight | 193.59 g/mol [1] |

| Free Base CAS Number | 610259-61-5[2] |

| Purity Standard | Typically ≥95% (NMR/HPLC validated)[3] |

| Physical State | Solid (Powder/Crystals) |

Mechanistic Rationale in Drug Development

Why do drug development professionals actively integrate the 3-(2,2,2-trifluoroethoxy)propan-1-amine moiety? The causality lies in the unique stereoelectronic properties of the trifluoromethyl ( CF3 ) group adjacent to an ether linkage[4].

-

Lipophilicity & Permeability : The highly electronegative fluorine atoms increase the overall lipophilicity (LogP) of the molecule. This modification directly enhances passive diffusion across phospholipid bilayers, improving cellular uptake[4].

-

Metabolic Stability : The exceptionally strong C-F bond provides steric and electronic shielding against Cytochrome P450-mediated oxidative metabolism. This resistance prevents rapid degradation, thereby prolonging the drug's biological half-life[4].

-

pKa Modulation : The electron-withdrawing inductive effect of the trifluoroethoxy group lowers the pKa of proximal basic amines. This optimizes the ionization state of the drug at physiological pH (7.4), which is a critical factor in improving oral bioavailability.

Fig 1. Mechanistic impact of the trifluoroethoxy motif on pharmacokinetics.

Material Safety Data Sheet (MSDS) & Handling Protocols

Handling fluorinated amine hydrochlorides requires strict adherence to GHS safety protocols. The compound exhibits irritant properties typical of primary amine salts and requires proper mitigation strategies[5].

Table 2: GHS Hazard Classifications and Handling

| Category | Classification & Codes | Mitigation & PPE |

| Skin Hazard | Skin Irrit. 2 (H315)[5] | Wear nitrile gloves (min 0.11mm thickness). |

| Eye Hazard | Eye Irrit. 2A (H319)[5] | Use tightly fitting chemical safety goggles. |

| Respiratory | STOT SE 3 (H336)[5] | Handle exclusively in a certified chemical fume hood. |

| Toxicity | Acute Tox. 4 (H302/H312/H332)[6] | Avoid ingestion, inhalation, or skin contact. |

Self-Validating Safety Protocol : Before initiating synthesis, verify the integrity of the fume hood draft using a flow indicator. In the event of a solid spill, neutralize the powder with a weak basic solid (e.g., sodium bicarbonate) before sweeping. This prevents the aerosolization of the active hydrochloride dust and mitigates inhalation risks.

Experimental Workflow: Amide Coupling Synthesis

To utilize[1] effectively, researchers must account for its hydrochloride salt form. The following protocol details a self-validating HATU-mediated amide coupling, optimized for yield and purity.

Causality of Reagent Selection : HATU is selected over traditional carbodiimides (like EDC or DCC) because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which accelerates the coupling of sterically hindered or electronically deactivated amines. DIPEA is utilized as a non-nucleophilic base to liberate the free amine without participating in competing side reactions.

Step-by-Step Methodology:

-

Preparation & Activation : In an oven-dried reaction vessel under an argon atmosphere, dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration. Add HATU (1.2 eq) and stir at 25°C for 15 minutes.

-

Validation Check: The solution typically transitions to a pale yellow color, indicating successful active ester formation.

-

-

Free-Basing & Nucleophilic Attack : To the activated mixture, add 3-(2,2,2-trifluoroethoxy)propan-1-amine hydrochloride (1.1 eq). Immediately add N,N-diisopropylethylamine (DIPEA) (3.0 eq) dropwise.

-

Causality: Exactly 1.0 eq of DIPEA is consumed to neutralize the HCl salt, liberating the nucleophilic free amine. The remaining 2.0 eq maintains the basic pH necessary to drive the coupling mechanism forward.

-

-

Reaction Monitoring : Stir the reaction at 25°C.

-

Validation Check: Monitor the reaction via LC-MS. The reaction is deemed complete when the mass peak of the starting carboxylic acid is fully replaced by the product mass (typically 2-4 hours).

-

-

Aqueous Workup : Quench the reaction with saturated aqueous NaHCO3 . Extract the product into Ethyl Acetate (EtOAc) three times.

-

Critical Step: Wash the combined organic layers with 5% aqueous LiCl (3x).

-

Causality: DMF is highly miscible in water but can partition into the organic layer during extraction; washing with LiCl drastically increases the polarity of the aqueous phase, effectively stripping residual DMF from the organic product.

-

-

Purification : Dry the organic phase over anhydrous Na2SO4 , filter, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Fig 2. Step-by-step synthetic workflow for HATU-mediated amide coupling.

References

-

ChemSrc | CAS No. 1171639-58-9: 3-(2,2,2-Trifluoroethoxy)propan-1-amine hydrochloride |[Link]

-

NextSDS | Chemical Substance Information & Hazard Classifications | [Link]

Sources

- 1. CAS No. 1171639-58-9 | Chemsrc [chemsrc.com]

- 2. 32020 | Sigma-Aldrich [sigmaaldrich.com]

- 3. CAS:1250067-99-2, 3-(2,2-Difluoroethoxy)propan-1-amine-毕得医药 [bidepharm.com]

- 4. cas 1171639-58-9|| where to buy 3-(2,2,2-trifluoroethoxy)propan-1-amine;hydrochloride [english.chemenu.com]

- 5. nextsds.com [nextsds.com]

- 6. nextsds.com [nextsds.com]

Comprehensive NMR Characterization of 3-(2,2,2-Trifluoroethoxy)propan-1-amine Hydrochloride: A Technical Guide

Executive Summary

In modern drug discovery and materials science, the incorporation of fluorinated moieties is a highly effective strategy to modulate lipophilicity, metabolic stability, and binding affinity. 3-(2,2,2-trifluoroethoxy)propan-1-amine hydrochloride (CAS: 1171639-58-9) serves as a critical bifunctional building block, featuring both a highly electronegative trifluoroethyl ether group and a primary amine salt.

As a Senior Application Scientist, I approach the structural validation of such molecules not merely as a routine checklist, but as a self-validating system . Every spectral feature must have a definitive mechanistic cause. This whitepaper provides an in-depth, authoritative guide to the 1 H and 19 F NMR signatures of this compound, detailing the causality behind the chemical shifts, scalar couplings, and the strict experimental protocols required for accurate characterization.

Structural Analysis & Mechanistic Rationale

Understanding the NMR spectrum of 3-(2,2,2-trifluoroethoxy)propan-1-amine hydrochloride requires dissecting the molecule into its core electronic environments. The chemical shifts are governed by three primary mechanistic factors:

-

Fluorine's Inductive Deshielding : The highly electronegative trifluoromethyl (–CF 3 ) group exerts a profound electron-withdrawing effect through the σ -bond framework. This deshields the adjacent methylene protons (CF 3 –CH 2 –O), pushing their resonance significantly downfield. Furthermore, the elucidation of distinct conformers or states by fluorine ( 19 F) NMR requires fluorinated moieties whose chemical shifts are sensitive to subtle changes in the local dielectric and magnetic shielding environment ()[1].

-

Heteronuclear Scalar Coupling : The 1 H and 19 F nuclei both possess a spin of I=1/2 . The three equivalent fluorine atoms couple with the two adjacent methylene protons, resulting in a distinct quartet in the 1 H spectrum and a corresponding triplet in the 19 F spectrum. This 3JHF coupling (typically ~9.0 Hz) acts as an internal cross-validation metric. In the 1 H NMR spectrum of 2,2,2-trifluoroethyl ethers, the methylene protons adjacent to the CF 3 group typically resonate as a distinct quartet around 3.9–4.1 ppm due to strong scalar coupling ()[2].

-

Amine Protonation & Solvent Selection : The hydrochloride salt form (–NH 3+ Cl − ) dictates the choice of solvent. Fluorination promotes specific solvent interactions; for instance, partially fluorinated –CH 2 F or –CF 3 groups act as primary coordination sites, heavily influencing the observed chemical shift ()[3]. We strictly utilize anhydrous deuterated dimethyl sulfoxide (DMSO- d6 ). Unlike D 2 O, which causes rapid deuterium exchange and obliteration of the amine signal, DMSO- d6 preserves the –NH 3+ protons, allowing them to be observed as a broad singlet integrating to 3H.

Experimental Protocol: NMR Acquisition & Validation

To ensure high-fidelity, reproducible data, the following step-by-step methodology must be adhered to. This workflow is designed to be a self-validating protocol where the 1 H and 19 F spectra independently confirm the molecular architecture.

Step 1: Sample Preparation

-

Weigh 15–20 mg of highly pure 3-(2,2,2-trifluoroethoxy)propan-1-amine hydrochloride.

-

Dissolve the sample completely in 0.6 mL of anhydrous DMSO- d6 (100.0 atom % D) under an inert atmosphere to prevent moisture contamination, which could broaden the amine signal.

Step 2: Referencing Standards

-

1 H NMR : Ensure the presence of Tetramethylsilane (TMS) at 0.01% v/v as an internal reference ( δ 0.00 ppm).

-

19 F NMR : Utilize Trichlorofluoromethane (CFCl 3 ) as an external standard ( δ 0.00 ppm).

Step 3: Acquisition Parameters

-

1 H NMR : Acquire at 400 MHz (or higher), 298 K, using 16 scans, a 30° pulse angle, and a 2-second relaxation delay ( D1 ).

-

19 F NMR : Acquire at 376 MHz, 298 K, using 64 scans. Increase the relaxation delay to 3 seconds to account for the typically longer T1 relaxation times of fluorinated moieties.

Step 4: Spectral Processing

-

Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation to optimize the signal-to-noise ratio without compromising the resolution of the critical 3JHF multiplets.

-

Perform rigorous manual phase and baseline correction.

Workflow Visualization

The following diagram illustrates the logical progression of our self-validating NMR workflow.

Figure 1: Self-validating NMR workflow for structural confirmation.

Quantitative Data Presentation

1 H NMR Chemical Shift Analysis

The 1 H NMR spectrum in DMSO- d6 provides a complete map of the proton environments. The defining feature is the CF 3 –CH 2 –O signal, which is split into a quartet by the adjacent fluorine atoms.

Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO- d6 , 298 K)

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |

| 1 | ~8.10 | br s | - | 3H | –NH 3+ |

| 2 | ~4.10 | q | 3JHF = 9.0 | 2H | CF 3 –CH 2 –O– |

| 3 | ~3.60 | t | 3JHH = 6.2 | 2H | –O–CH 2 –CH 2 – |

| 4 | ~2.85 | m | - | 2H | –CH 2 –CH 2 –NH 3+ |

| 5 | ~1.85 | p | 3JHH = 6.2, 7.5 | 2H | –CH 2 –CH 2 –CH 2 – |

Mechanistic Note: The broad singlet at 8.10 ppm confirms the integrity of the hydrochloride salt. The central methylene group of the propyl chain (Position 5) appears as a pentet (or overlapping multiplet) due to coupling with the four adjacent protons of the neighboring CH 2 groups.

19 F NMR Chemical Shift Analysis

The 19 F spectrum serves as the ultimate confirmation of the trifluoroethyl ether moiety. Because 19 F has a 100% natural abundance and a high gyromagnetic ratio, the signal is exceptionally sharp and sensitive.

Table 2: 19 F NMR Chemical Shifts (376 MHz, DMSO- d6 , 298 K)

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |

| 1 | ~ -74.5 | t | 3JHF = 9.0 | 3F | CF 3 –CH 2 – |

Mechanistic Note: The triplet at -74.5 ppm is caused by the scalar coupling between the three equivalent fluorine nuclei and the two protons of the adjacent methylene group. The coupling constant ( 3JHF = 9.0 Hz) perfectly matches the coupling constant of the quartet observed in the 1 H NMR spectrum, satisfying our requirement for a self-validating system.

References

-

Title : A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins Source : PubMed Central (NIH) URL :[Link]

-

Title : Fluorination promotes lithium salt dissolution in borate esters for lithium metal batteries Source : Journal of Materials Chemistry A (RSC Publishing) URL :[Link]

Sources

- 1. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BIS(2,2,2-TRIFLUOROETHYL) ETHER(333-36-8) 1H NMR spectrum [chemicalbook.com]

- 3. Fluorination promotes lithium salt dissolution in borate esters for lithium metal batteries - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA06228G [pubs.rsc.org]

An In-depth Technical Guide to the Solubility Profile of 3-(2,2,2-trifluoroethoxy)propan-1-amine hydrochloride in Organic Solvents

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Among these, the solubility profile of a drug candidate is a critical determinant of its biopharmaceutical behavior, influencing everything from formulation strategies to bioavailability. This technical guide provides a comprehensive analysis of the solubility of 3-(2,2,2-trifluoroethoxy)propan-1-amine hydrochloride, a fluorinated amine salt with potential applications in medicinal chemistry.

The presence of a trifluoroethoxy group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making this compound a person of interest for researchers. As an amine hydrochloride salt, its solubility is expected to be highly dependent on the nature of the solvent system. This guide will delve into the theoretical principles governing its solubility, provide a predicted qualitative solubility profile, and, most importantly, offer a detailed experimental protocol for its precise quantitative determination.

Physicochemical Properties of 3-(2,2,2-trifluoroethoxy)propan-1-amine hydrochloride

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.

| Property | Value | Source/Comment |

| Molecular Formula | C₅H₁₁ClF₃NO | [1] |

| Molecular Weight | 193.59 g/mol | [1] |

| Physical Form | Expected to be a solid at room temperature. | Based on typical properties of amine hydrochlorides.[2] |

| Melting Point | Not explicitly reported. | As a salt, it is expected to have a relatively high melting point compared to its free base. |

| pKa | Not explicitly reported. | The primary amine is expected to have a pKa in the range of 9-11, typical for protonated primary amines. This is a critical parameter influencing pH-dependent solubility.[3] |

| logP (Octanol-Water Partition Coefficient) | Not explicitly reported. | The trifluoroethoxy group increases lipophilicity, while the amine hydrochloride is highly polar. This duality will govern its partitioning behavior. |

Theoretical Framework for Solubility

The solubility of 3-(2,2,2-trifluoroethoxy)propan-1-amine hydrochloride is governed by the interplay of its structural features and the properties of the solvent. The fundamental principle of "like dissolves like" provides a useful starting point for this analysis.[4]

Molecular Structure and Polarity:

The molecule can be conceptually divided into two key regions:

-

The Ionic Head: The primary amine hydrochloride group (-NH₃⁺Cl⁻) is highly polar and capable of strong ion-dipole interactions and hydrogen bonding. This part of the molecule will have a strong affinity for polar solvents.

-

The Fluorinated Tail: The 3-(2,2,2-trifluoroethoxy)propane portion is significantly less polar. The trifluoromethyl group (CF₃) is highly electronegative, creating a dipole, but it is not a hydrogen bond donor. This region will interact more favorably with less polar or nonpolar solvents through van der Waals forces.

Influence of Solvent Properties:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a high dielectric constant and are excellent hydrogen bond donors and acceptors.[4] They are expected to be effective at solvating both the ammonium cation and the chloride anion through ion-dipole interactions and hydrogen bonding. The alkyl chain of the solvent can also interact with the organic part of the solute. Therefore, high solubility is anticipated in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have a significant dipole moment but lack a hydrogen bond-donating group. While they can solvate the cation to some extent through dipole-dipole interactions, their ability to solvate the chloride anion is limited. Their solubility is expected to be moderate to low, depending on the specific solvent's polarity.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have a low dielectric constant and primarily interact through weak van der Waals forces. They are poor solvents for ionic compounds. Consequently, 3-(2,2,2-trifluoroethoxy)propan-1-amine hydrochloride is expected to have very low to negligible solubility in nonpolar solvents.[4]

Qualitative Solubility Profile (Predicted)

Based on the theoretical principles discussed, the following qualitative solubility profile is predicted. It is crucial to note that this is an estimation and experimental verification is necessary.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | Excellent hydrogen bonding and high polarity. |

| Ethanol | High | Similar to methanol, with a slight decrease due to the longer alkyl chain. | |

| Isopropanol | Moderate to High | Increased steric hindrance and lower polarity compared to methanol and ethanol may slightly reduce solubility. | |

| Polar Aprotic | Acetone | Low to Moderate | Can engage in dipole-dipole interactions but is a poor hydrogen bond donor. |

| Ethyl Acetate | Low | Lower polarity than acetone. | |

| Dichloromethane | Low | Can act as a weak hydrogen bond acceptor, but its low dielectric constant is not ideal for dissolving salts. | |

| Nonpolar | Toluene | Very Low / Insoluble | Lacks the polarity to effectively solvate the ionic portion of the molecule. |

| Hexane | Very Low / Insoluble | Highly nonpolar, unable to overcome the lattice energy of the salt. |

Experimental Determination of Solubility: The Shake-Flask Method

The definitive determination of solubility requires empirical measurement. The shake-flask method is the gold-standard for determining equilibrium solubility and is highly recommended.[5]

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-(2,2,2-trifluoroethoxy)propan-1-amine hydrochloride to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.

-

To each vial, add a known volume of the desired organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow for the settling of the excess solid.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute a known volume of the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved solute using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

The concentration is determined by comparing the analytical response to a pre-established calibration curve of the compound in the same solvent.

-

-

Calculation:

-

Calculate the solubility from the determined concentration and the dilution factor. The results are typically expressed in units such as mg/mL or g/100 mL.

-

Causality and Self-Validation in the Protocol

-

Use of Excess Solid: This ensures that the solution is truly saturated at equilibrium.

-

Constant Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.

-

Extended Equilibration Time: This allows the system to reach a true thermodynamic equilibrium between the dissolved and undissolved solute.

-

Filtration/Centrifugation: This is a critical step to ensure that the analyzed sample only contains the dissolved solute and no suspended solid particles, which would lead to an overestimation of solubility.

-

Validated Analytical Method: The use of a specific and validated analytical method like HPLC ensures accurate quantification of the solute.

Visualization of Solute-Solvent Interactions

The following diagram illustrates the key intermolecular forces involved in the dissolution of 3-(2,2,2-trifluoroethoxy)propan-1-amine hydrochloride in a polar protic solvent like methanol.

Caption: Key Solute-Solvent Interactions in a Polar Protic Solvent.

Conclusion

The solubility profile of 3-(2,2,2-trifluoroethoxy)propan-1-amine hydrochloride is a critical parameter for its advancement in any drug development program. While a precise, experimentally determined solubility profile is not yet publicly available, a strong theoretical understanding of its molecular structure allows for a reliable qualitative prediction. The dual nature of the molecule, with its highly polar amine hydrochloride head and less polar fluorinated tail, dictates a preference for polar protic solvents.

For researchers and drug development professionals, the path forward is clear: experimental determination is essential. The detailed shake-flask protocol provided in this guide offers a robust and validated method for obtaining the necessary quantitative data. This empirical data will be invaluable for guiding formulation development, predicting in vivo behavior, and ultimately unlocking the full therapeutic potential of this promising compound.

References

-

A.A.A. Al-Haider, et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]

- V. Jouyban, et al. (2012). Solubility of drugs in ethyl acetate-ethanol mixtures at various temperatures. Journal of Drug Delivery Science and Technology.

- Carroll, J. J. (1998). THE SOLUBILITY OF HYDROCARBONS IN AMINE SOLUTIONS.

- Kishida Chemical Co., Ltd. (2022). Safety Data Sheet: 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride.

- Chemical Entities of Biological Interest (ChEBI). Ibuprofen.

- U.S. Pharmacopeia. (2012). 5370 Description and Solubility / Reference Tables First Supplement to USP 35–NF 30.

- Fogg, P. G. T. (1983).

-

Zhang, et al. (2021). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. ResearchGate. [Link]

- Carroll, J. J., et al. (1998).

-

Ottokemi. 2,2,2-Trifluoroethylamine hydrochloride, 98%. [Link]

- anzeninfo.mhlw.go.jp. (2009). トリイソプロパノールアミン.

-

Cheméo. (n.d.). Chemical Properties of 1-Propanamine, 3-ethoxy- (CAS 6291-85-6). [Link]

-

ResearchGate. (2009). Solubility of Triethylenediamine in Methanol, Ethanol, Isopropanol, 1-Butanol, and Ethyl Acetate between 276.15 K and 363.15 K. [Link]

-

Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. [Link]

-

National Institute of Standards and Technology. (2015). Dichloromethane with Water - IUPAC-NIST Solubilities Database. [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanol, 2,2,2-trifluoro- (CAS 75-89-8). [Link]

-

PubChem. (n.d.). 2-Propanone, 1,1,3,3-tetrafluoro-. [Link]

-

Shimadzu. (n.d.). 医薬品残留溶媒. [Link]

-

Wikipedia. (n.d.). Isopropylamine. [Link]

-

PubChem. (n.d.). 1,2,2-Trifluoro-hexane. [Link]

- Universidad de Granada. (2025).

-

OSTI.GOV. (n.d.). Characterizing the Solvation Characteristics of Deep Eutectic Solvents Comprised of Active Pharmaceutical Ingredients as Hydrogen Bond Donor and/or. [Link]

- Chem-Supply. (n.d.). DICHLOROMETHANE Product Number 300®.

Sources

Strategic Incorporation of the Trifluoroethoxy Moiety in Alkylamine Drug Design: Mechanisms, Metabolic Evasion, and Target Engagement

Abstract

This technical guide provides an in-depth analysis of the 2,2,2-trifluoroethoxy (TFEO) moiety as a transformative structural element in alkylamine-based drug design. By evaluating three distinct pharmacological targets—the Nav1.5 voltage-gated sodium channel, the Vesicular Monoamine Transporter 2 (VMAT2), and the 5-HT2A receptor—we dissect the causality behind TFEO's ability to modulate target affinity, enforce state-dependent trapping, and completely bypass genetic metabolic liabilities.

The Physicochemical Logic of the Trifluoroethoxy Group

In medicinal chemistry, substituting a standard methoxy (-OCH3) or ethoxy (-OCH2CH3) group with a 2,2,2-trifluoroethoxy (-OCH2CF3) group is a precision maneuver. The strong electron-withdrawing nature of the three fluorine atoms exerts a profound inductive effect, significantly lowering the pKa of proximal basic amines while simultaneously increasing the overall lipophilicity (logP) of the molecule.

Crucially, the robust C-F bonds act as a metabolic shield, preventing oxidative cleavage by cytochrome P450 (CYP) enzymes. In alkylamine scaffolds, this translates to enhanced membrane permeation, prolonged half-life, and highly specific binding conformations driven by the lipophilic bulk of the CF3 group interacting with hydrophobic protein pockets.

Case Study 1: Nav1.5 Channel Blockade by Flecainide

Flecainide is a piperidinylalkylamine derivative featuring a 2,5-bis(2,2,2-trifluoroethoxy)benzamide moiety[1]. It functions as a Class Ic antiarrhythmic agent by inhibiting the fast inward sodium current (INa) mediated by the Nav1.5 channel[2].

Mechanism of Action: Flecainide exhibits use-dependent block, meaning its affinity for Nav1.5 increases dramatically at higher heart rates[3]. The unprotonated fraction of the alkylamine diffuses across the sarcolemma. Once inside the cytoplasm, the protonated form enters the open Nav1.5 channel pore during phase 0 of the action potential. The TFEO groups are critical here: they protrude into the hydrophobic interfaces between channel subunits (e.g., interacting with residues like Met-478 and Thr-479 in related channels), anchoring the molecule[3]. When the channel's inactivation gate closes, flecainide is physically trapped within the inner vestibule, leading to a slow recovery time that suppresses premature ventricular contractions[4].

Protocol 1: Automated Patch-Clamp Electrophysiology for Nav1.5 Kinetics

-

Objective: Quantify the use-dependent IC50 of TFEO-alkylamines on Nav1.5.

-

Causality of Design: A 10 Hz pulse train is utilized to force the channels into high-frequency open/inactivated cycling, exposing the inner vestibule binding site required for TFEO anchoring[4].

-

Step-by-Step Methodology:

-

Culture HEK293 cells stably expressing human Nav1.5.

-

Perfuse extracellular solution (140 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

-

Establish whole-cell configuration using an intracellular solution (130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA, pH 7.2). Note: CsF is chosen specifically to block confounding outward potassium currents.

-

Apply a holding potential of -100 mV to ensure channels are in the resting state.

-

Deliver a train of 100 depolarizing pulses to -10 mV (20 ms duration) at 10 Hz.

-

Record peak INa before and 5 minutes after the application of the TFEO-alkylamine.

-

-

Self-Validation Mechanism: The system uses a P/4 leak subtraction protocol to eliminate capacitive artifacts. A positive control (Lidocaine, 30 µM) must demonstrate >50% use-dependent block, and leak current must remain <100 pA for the cell to be included in the dataset.

Case Study 2: Metabolic Evasion in VMAT2 Inhibition

Tardive dyskinesia is treated with VMAT2 inhibitors like valbenazine and deutetrabenazine. However, these drugs rely on methoxy groups at the 9 and 10 positions, which are rapidly O-demethylated by CYP2D6 into inactive metabolites[5]. Because CYP2D6 is highly polymorphic, patient exposure varies wildly.

Mechanism of Action: (+)-9-Trifluoroethoxy-α-dihydrotetrabenazine ((+)-13e) is a novel alkylamine where the 9-methoxy group is replaced by a TFEO group[5]. This molecule binds VMAT2 with extraordinary affinity (Ki = 1.48 nM)[5]. The TFEO group completely abolishes CYP2D6-mediated O-dealkylation due to the extreme bond dissociation energy of the C-F bonds[5]. Consequently, metabolism is forced to shift to CYP3A4-mediated mono-oxidation, yielding an absolute oral bioavailability of 75.9% and eliminating the genetic polymorphism liability[5].

Protocol 2: Striatal Synaptosome[3H]-Dopamine Uptake Assay

-

Objective: Determine the IC50 of (+)-13e for inhibiting dopamine transport.

-

Causality of Design: Isolated rat striatal synaptosomes are used instead of recombinant cell lines to preserve the native lipid microenvironment of VMAT2, which is essential for the proper partitioning of the highly lipophilic TFEO group.

-

Step-by-Step Methodology:

-

Homogenize fresh rat striatum in ice-cold 0.32 M sucrose and centrifuge at 1,000 × g to remove debris.

-

Centrifuge the supernatant at 12,000 × g to isolate the synaptosomal pellet; resuspend in assay buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 1.3 mM CaCl2, 20 mM HEPES, pH 7.4).

-

Pre-incubate synaptosomes with varying concentrations of (+)-13e (0.01 nM to 100 nM) for 15 minutes at 30°C.

-

Add 10 nM [3H]-Dopamine and incubate for exactly 5 minutes to capture linear uptake kinetics.

-

Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

-

Wash filters three times with ice-cold buffer and quantify retained radioactivity via liquid scintillation counting.

-

-

Self-Validation Mechanism: Non-specific uptake is defined by parallel wells containing 10 µM reserpine[6]. The assay is only validated if the signal-to-background ratio exceeds 10:1 and the Z'-factor is >0.5.

Case Study 3: 5-HT2A Receptor Modulation by TFEO-Amphetamines

In the realm of neuropharmacology, 4-alkoxy-substituted 2,5-dimethoxyamphetamines are classic 5-HT2A receptor agonists. The substitution of a standard alkoxy group with a TFEO group—creating 2,5-dimethoxy-4-(2,2,2-trifluoroethoxy)amphetamine (MTFEM)—alters the electronic landscape of the aromatic ring[7].

Mechanism of Action: The TFEO group acts as a lipophilic hydrogen-bond acceptor. While standard alkyl extensions increase 5-HT2A affinity, the fluorinated ethoxy derivative exhibits a distinct receptor interaction profile, acting as a partial agonist[7]. The steric bulk and electronegativity of the CF3 group restrict the conformational flexibility of the receptor's binding pocket, preventing the full transition to the active state conformation required for maximal Gq-protein coupling.

Quantitative Data Summary

Table 1: Pharmacological and Metabolic Profiling of Methoxy vs. Trifluoroethoxy Alkylamines

| Compound Class | Specific Agent | Target | Affinity / IC50 | Primary Metabolic Pathway | Bioavailability / Efficacy |

| Bis(TFEO)-Alkylamine | Flecainide | Nav1.5 | 7.4 µM (10 Hz) | Hepatic (Multiple) | ~95% (High Use-Dependence) |

| Methoxy-Alkylamine | (+)-α-HTBZ | VMAT2 | ~3.2 nM | CYP2D6 (O-demethylation) | Low / Variable (Polymorphic) |

| TFEO-Alkylamine | (+)-13e | VMAT2 | 1.48 nM | CYP3A4 (Mono-oxidation) | 75.9% (Stable Exposure) |

| TFEO-Amphetamine | MTFEM | 5-HT2A | Sub-micromolar | N/A | Partial Agonist (Reduced Efficacy) |

Visualizations

State-dependent Nav1.5 blockade by flecainide during depolarization.

Metabolic shift from CYP2D6 to CYP3A4 via 9-trifluoroethoxy substitution.

Step-by-step logical workflow for the VMAT2 [3H]-Dopamine uptake assay.

References

-

PubChem - Flecainide Source: National Institutes of Health (NIH) URL:[Link]

-

(+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia Source: Frontiers in Pharmacology (via NIH PMC) URL:[Link]

-

Receptor interaction profiles of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines and related amphetamines Source: Frontiers in Pharmacology (via NIH PMC) URL:[Link]

-

Flecainide - Deranged Physiology Source: Deranged Physiology URL:[Link]

-

Common Structural Pattern for Flecainide Binding in Atrial-Selective Kv1.5 and Nav1.5 Channels: A Computational Approach Source: MDPI Pharmaceuticals URL:[Link]

-

State-dependent trapping of flecainide in the cardiac sodium channel Source: The Journal of Physiology (via NIH PMC) URL:[Link]

-

Assessing Vesicular Monoamine Transport and Toxicity Using Fluorescent False Neurotransmitters Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

Sources

- 1. Flecainide | C17H20F6N2O3 | CID 3356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. mdpi.com [mdpi.com]

- 4. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to Establishing Baseline Thermal Stability of 3-(2,2,2-trifluoroethoxy)propan-1-amine hydrochloride for Pharmaceutical Development

Abstract

The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life. This in-depth technical guide outlines the foundational principles and detailed experimental protocols for establishing the baseline thermal stability of 3-(2,2,2-trifluoroethoxy)propan-1-amine hydrochloride. As a novel compound, understanding its behavior under thermal stress is paramount for researchers, scientists, and drug development professionals. This document provides a practical framework for utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to elucidate key thermal properties, thereby guiding formulation strategies, defining safe processing and storage conditions, and ensuring regulatory compliance.

Introduction: The Imperative of Thermal Stability in Drug Development

3-(2,2,2-trifluoroethoxy)propan-1-amine hydrochloride is a fluorinated amine salt with potential applications in medicinal chemistry. The introduction of a trifluoroethoxy group can significantly alter the physicochemical properties of the parent amine, including its lipophilicity and metabolic stability. However, the hydrochloride salt form, while often used to improve solubility and handling, introduces its own set of stability considerations.

Thermal stability is not merely a measure of a compound's melting point; it is a comprehensive assessment of how a material's physical and chemical properties change as a function of temperature.[1] For a pharmaceutical compound, thermal instability can lead to degradation, the formation of potentially toxic impurities, and loss of potency.[1] Regulatory bodies, guided by standards such as the International Council for Harmonisation (ICH) Q6A guidelines, mandate the thorough characterization of an API's stability profile.[2][3][4][5] Establishing a baseline thermal profile early in development is a crucial step in de-risking a drug candidate and ensuring the development of a robust and safe final product.[6]

This guide will focus on two cornerstone techniques in thermal analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][7] Together, they provide a powerful analytical approach to understanding the thermal behavior of 3-(2,2,2-trifluoroethoxy)propan-1-amine hydrochloride.

Core Analytical Techniques for Thermal Characterization

The selection of analytical techniques is driven by the need to obtain orthogonal and complementary data. TGA and DSC are the workhorses of thermal analysis in the pharmaceutical industry for this reason.[8]

Thermogravimetric Analysis (TGA): Quantifying Mass Changes

Principle: TGA measures the change in the mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[9][10] This technique is exceptionally sensitive to processes that involve mass loss, such as dehydration, desolvation, or thermal decomposition, as well as mass gains from oxidation.[6][7]

Application for 3-(2,2,2-trifluoroethoxy)propan-1-amine hydrochloride:

-

Decomposition Temperature (Td): Identifying the onset temperature at which the molecule begins to degrade. This is critical for defining maximum processing temperatures.

-

Moisture and Residual Solvent Content: Quantifying the amount of water or residual solvents present in the sample, which can significantly impact stability.[6]

-

Hygroscopicity: Assessing the material's tendency to absorb moisture from the environment.

-

Decomposition Pathway: The profile of mass loss can provide initial clues about the degradation mechanism. For amine hydrochlorides, a potential initial decomposition step could be the loss of hydrogen chloride.

Differential Scanning Calorimetry (DSC): Monitoring Energetic Events

Principle: DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[11][12][13] This allows for the detection of thermal events that involve a change in enthalpy, such as melting, crystallization, and solid-state phase transitions.[6][14][15]

Application for 3-(2,2,2-trifluoroethoxy)propan-1-amine hydrochloride:

-

Melting Point (Tm) and Enthalpy of Fusion (ΔHfus): The melting point is a key indicator of purity. A sharp melting peak with a high enthalpy of fusion is characteristic of a crystalline solid.[16]

-

Polymorphism: Detecting different crystalline forms (polymorphs) of the compound, which can have different solubilities, stabilities, and bioavailability.[11]

-

Glass Transition Temperature (Tg): Identifying the temperature at which an amorphous material transitions from a rigid, glassy state to a more rubbery state. This is crucial for the stability of amorphous formulations.[13]

-

Purity Assessment: Impurities can cause a broadening and depression of the melting peak, which can be used for a preliminary assessment of purity.[13][14]

Baseline Thermal Profile: Anticipated Data

While no specific experimental data for 3-(2,2,2-trifluoroethoxy)propan-1-amine hydrochloride is publicly available, we can anticipate the type of data that would be generated from TGA and DSC analyses. The following tables summarize the key parameters to be determined.

Table 1: Anticipated TGA Data for 3-(2,2,2-trifluoroethoxy)propan-1-amine hydrochloride

| Parameter | Description | Expected Outcome/Significance |

| Initial Mass Loss | Mass loss occurring at lower temperatures (e.g., < 150 °C). | Indicates the presence of water or volatile solvents. |

| Onset of Decomposition (Td) | The temperature at which significant thermal degradation begins. | Defines the upper limit for safe handling and processing temperatures. |

| Decomposition Steps | The number and temperature ranges of distinct mass loss events. | Provides insight into the complexity of the thermal decomposition process. |

| Final Residue | The percentage of mass remaining at the end of the experiment. | Can indicate the formation of non-volatile degradation products. |

Table 2: Anticipated DSC Data for 3-(2,2,2-trifluoroethoxy)propan-1-amine hydrochloride

| Parameter | Description | Expected Outcome/Significance |

| Glass Transition (Tg) | A step change in the heat flow curve. | Indicates the presence of amorphous content. |

| Crystallization (Tc) | An exothermic peak as the material crystallizes upon heating. | Suggests the initial sample was at least partially amorphous. |

| Melting Point (Tm) | A sharp endothermic peak. | A key physical property and indicator of purity for a crystalline solid. |

| Enthalpy of Fusion (ΔHfus) | The area under the melting peak. | Relates to the degree of crystallinity. |

| Decomposition | A broad, often exothermic, event following melting. | Confirms thermal degradation and provides information on its energetic nature. |

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data.

Thermogravimetric Analysis (TGA) Workflow

The goal of this workflow is to accurately determine the decomposition temperature and quantify any volatile components in the sample.

Step-by-Step Methodology:

-

Sample Preparation: A representative sample is crucial. For TGA, a sample mass of 5-10 mg is recommended to ensure homogeneity and avoid thermal gradients.[17] Use a clean, tared alumina or platinum crucible.

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the TGA.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min. This prevents oxidative degradation and ensures a consistent atmosphere.[10][18]

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to a temperature well beyond the expected decomposition (e.g., 600 °C) at a heating rate of 10 °C/min. A standard heating rate of 10 °C/min is a good starting point for screening experiments.[16]

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition, typically calculated as the intersection of the baseline with the tangent of the decomposition curve.

-

Quantify the percentage of mass lost in each distinct step.

-

Differential Scanning Calorimetry (DSC) Workflow

This workflow is designed to identify melting behavior, polymorphism, and other thermal transitions.

Step-by-Step Methodology:

-

Sample Preparation: Weigh 2-5 mg of the sample into a clean aluminum DSC pan. A smaller sample size minimizes thermal lag.

-

Pan Sealing: Crimp the pan with a non-hermetic (vented) lid. This allows any evolved gases (e.g., from decomposition) to escape, preventing pressure buildup and damage to the DSC cell.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Atmosphere: Purge the cell with an inert gas like nitrogen at 20-50 mL/min.

-

Temperature Program (Heat-Cool-Heat): A heat-cool-heat cycle is often employed to understand the complete thermal history of the sample.

-

First Heat: Ramp from ambient temperature (e.g., 25 °C) to a temperature just above the melting point (if known) or to the onset of decomposition as determined by TGA, at a rate of 10 °C/min. This provides information on the initial state of the material.

-

Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature. This can reveal crystallization behavior.

-

Second Heat: Reheat the sample at 10 °C/min. This cycle provides information on the inherent properties of the material, free from its previous thermal history and solvent effects. The glass transition is most clearly observed in the second heating scan.

-

-

Data Analysis:

-

Plot heat flow versus temperature. By convention, endothermic events (like melting) point up or down depending on the instrument software.

-

Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).

-

Interpretation and Implications for Drug Development

The data generated from these analyses provide actionable insights for the drug development process:

-

A high decomposition temperature (e.g., >200 °C) coupled with a sharp melting point would suggest a stable crystalline compound that is likely straightforward to handle and process.

-

Significant mass loss at low temperatures (<100 °C) indicates the presence of water, suggesting the material may be hygroscopic and require controlled humidity storage.

-

The absence of a sharp melting peak and the presence of a glass transition (Tg) would indicate an amorphous solid. Amorphous materials can have higher solubility but are often less stable, making the Tg a critical parameter for predicting physical stability.

-

Multiple melting peaks or complex thermal events could indicate the presence of polymorphs or impurities, warranting further investigation using techniques like X-ray powder diffraction (XRPD).[16]

Conclusion

Establishing the baseline thermal stability of 3-(2,2,2-trifluoroethoxy)propan-1-amine hydrochloride is a non-negotiable first step in its journey as a potential drug candidate. The systematic application of Thermogravimetric Analysis and Differential Scanning Calorimetry, as outlined in this guide, provides the foundational data necessary to understand its physical and chemical stability under thermal stress. This knowledge is indispensable for making informed decisions in formulation development, manufacturing process design, and establishing appropriate storage conditions, ultimately ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

- Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation.

- Bajaj, S., et al. (2010). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC.

- American Pharmaceutical Review. Differential Scanning Calorimeters (DSC).

- News-Medical.Net. (2019, February 26). Differential Scanning Calorimetry of Pharmaceuticals.

- Global Market Insights. (2026, March 17). How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing.

- World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- ICH. (1999). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A.

- Teasdale, A. (2013, December 15). ICH Q6A specifications: Test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. European Pharmaceutical Review.

- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.

- Soni, A., & Tekade, A. (2011). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PMC.

- Selvita. (2026, March 12). Preformulation Part I: Understanding API Thermal Behavior in Early Development and Formulation.

- Harris, J. D., & Rusch, A. W. (2013). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Journal of Chemical Education.

- Linak, M. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM.com.

- Lee, P. I., & Lee, H. (1985). Comparative DSC curves of haloperidol free base, its hydrochloride and mesylate salts. Journal of Pharmaceutical Sciences.

- Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.

- Yoshida, M. I., et al. (2009). Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions. ResearchGate.

- Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide.

- The Japanese Pharmacopoeia. Thermal Analysis.

- Linseis. Simultaneous thermal analysis for the characterization of active pharmaceutical ingredients.

- Jednač, T., & Planinšek, O. (2021, January 5). Thermal Stability of Amorphous Solid Dispersions. Pharma Excipients.

- University of Chicago. Thermal Processing and Analysis. Materials Research Science and Engineering Center.

Sources

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 3. database.ich.org [database.ich.org]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 6. selvita.com [selvita.com]

- 7. linseis.com [linseis.com]

- 8. researchgate.net [researchgate.net]

- 9. veeprho.com [veeprho.com]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. veeprho.com [veeprho.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. news-medical.net [news-medical.net]

- 14. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. coherentmarketinsights.com [coherentmarketinsights.com]

- 16. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. torontech.com [torontech.com]

- 18. Thermal Processing and Analysis | Chicago Materials Research Center [mrsec.uchicago.edu]

The Trifluoroethoxy Effect: A Technical Guide to Modulating Primary Amine Reactivity in Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. Among these, the trifluoroethoxy group and its bioisosteres, such as the 2,2,2-trifluoroethyl group, offer a powerful tool for modulating the physicochemical properties of lead compounds. This in-depth technical guide moves beyond a superficial overview to provide drug development professionals with a detailed, mechanistic understanding of the profound electronic effects this group imparts on primary amine reactivity. We will dissect the causal relationships between the group's potent inductive properties and the resultant decrease in amine basicity (pKa) and nucleophilicity. This guide provides quantitative comparisons, field-proven experimental protocols for engaging these deactivated amines in challenging reactions, and the theoretical framework necessary for predicting and leveraging their unique reactivity profile in the synthesis of next-generation therapeutics.

The Trifluoroethoxy Group: Deconstructing its Electronic Signature

The trifluoroethoxy group (—OCH₂CF₃), and the structurally related 2,2,2-trifluoroethyl moiety (—CH₂CF₃) often found attached to a heteroatom like nitrogen, are dominated by a single, powerful electronic feature: the trifluoromethyl (—CF₃) group. The three fluorine atoms, being the most electronegative elements, exert a formidable electron-withdrawing inductive effect (-I) that propagates through the molecule's sigma bond framework.[1][2]

This potent -I effect is the primary driver of the group's influence on adjacent functional groups. Unlike substituents capable of resonance donation (+R), the trifluoromethyl group offers no such compensatory electronic contribution.[3] The oxygen atom in a trifluoroethoxy group or the first methylene in a trifluoroethyl group act primarily as insulators, transmitting but not significantly altering the intense electron-withdrawing nature of the CF₃ moiety. Consequently, the electron density of any proximal primary amine is significantly diminished.

This reduction of electron density on the nitrogen atom's lone pair is the origin of the dramatic changes in reactivity observed in primary amines bearing this substituent.

Quantitative Impact on Amine Basicity (pKa)

The most direct and quantifiable consequence of the trifluoroethoxy/trifluoroethyl group's inductive effect is a drastic reduction in the basicity of the primary amine. Basicity, a measure of the amine's ability to accept a proton, is fundamentally dependent on the availability of the nitrogen's lone pair of electrons. By pulling electron density away from the nitrogen, the trifluoroethyl group renders this lone pair less available for protonation.

This effect is starkly illustrated by comparing the pKa of the conjugate acid (pKaH) of ethylamine with that of 2,2,2-trifluoroethylamine (TFEA). A lower pKaH value signifies a weaker base.

| Amine | Structure | pKa of Conjugate Acid (pKaH) | Reference |

| Ethylamine | CH₃CH₂NH₂ | ~10.7 | [4] |

| 2,2,2-Trifluoroethylamine (TFEA) | CF₃CH₂NH₂ | 5.7 | [5][6] |

A difference of five pKa units represents a 100,000-fold decrease in basicity. This is a critical consideration in drug design, as the ionization state of an amine at physiological pH (≈7.4) dictates its solubility, membrane permeability, and potential for ionic interactions with its biological target. While a typical alkylamine is almost fully protonated at physiological pH, TFEA exists predominantly in its neutral, unprotonated form.

The Consequence of Reduced Basicity: Attenuated Nucleophilicity and Reactivity

For a synthetic chemist, the more pressing consequence of reduced electron density is the dramatic decrease in the amine's nucleophilicity. Nucleophilicity refers to the rate at which a nucleophile attacks an electrophilic center. While closely related, basicity and nucleophilicity are not always perfectly correlated.[7] However, for primary amines, a strong inductive withdrawal that lowers basicity also profoundly lowers nucleophilicity.[8]

The Mayr nucleophilicity scale provides a quantitative, solvent-dependent framework for comparing the reactivity of various nucleophiles.[9] The nucleophilicity parameter, N, allows for a direct comparison of kinetic reactivity. A higher N value indicates a more powerful nucleophile.

| Amine | Solvent | Mayr's Nucleophilicity Parameter (N) | Reference |

| n-Propylamine (analog for Ethylamine) | DMSO | 15.70 | [10] |

| 2,2,2-Trifluoroethylamine (TFEA) | DMSO | 12.15 | [8][10][11] |

The difference of over 3.5 units on this logarithmic scale indicates that TFEA is more than 3,000 times less nucleophilic than a simple, non-fluorinated primary alkylamine in DMSO. Another analysis has suggested this reduction can be as high as a factor of 100,000.[8] This severely attenuated reactivity presents a significant challenge for synthetic chemists, particularly in crucial bond-forming reactions like amide coupling. Standard coupling conditions that are effective for typical primary amines will often fail or provide negligible yields when applied to their trifluoroethyl-substituted counterparts.

Field-Proven Strategies for Engaging Deactivated Amines

The low nucleophilicity of primary amines bearing a trifluoroethoxy or trifluoroethyl group necessitates the use of more forceful synthetic methodologies. The core principle is to increase the electrophilicity of the coupling partner to overcome the amine's reluctance to react. Simply increasing temperature or reaction time is often insufficient and can lead to decomposition.

Causality Behind Experimental Choices

Standard amide coupling reagents like EDC/HOBt rely on the formation of a moderately reactive activated ester. For a highly nucleophilic amine, this is sufficient for a rapid reaction. However, for a poorly nucleophilic amine like TFEA, the activation barrier for the nucleophilic attack on this intermediate is too high, resulting in a sluggish or non-existent reaction.

To overcome this, chemists must employ strategies that either:

-

Generate a "super-electrophile": Utilize coupling reagents that form a much more reactive intermediate than a standard HOBt ester.

-

Convert the carboxylic acid to a more reactive derivative: Pre-form an acid chloride or acyl fluoride, which are intrinsically more electrophilic.

Recommended Experimental Protocol: HATU-Mediated Coupling

Uronium/aminium salt-based reagents, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are exceptionally effective for coupling electron-deficient amines.[6][12] HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester, which is a superior acylating agent compared to the intermediates formed with EDC/HOBt.

Protocol: Synthesis of N-(2,2,2-trifluoroethyl)benzamide

This protocol is a self-validating system for coupling a representative carboxylic acid with the poorly nucleophilic 2,2,2-trifluoroethylamine.

-

Materials:

-

Benzoic Acid (1.0 equiv)

-

2,2,2-Trifluoroethylamine (TFEA) (1.1 equiv)

-

HATU (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous Dimethylformamide (DMF) (to 0.2 M)

-

Standard workup reagents (Ethyl Acetate, 1N HCl, sat. aq. NaHCO₃, brine)

-

-

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add benzoic acid (1.0 equiv) and HATU (1.2 equiv).

-

Dissolution & Pre-activation: Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the carboxylic acid. Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add DIPEA (3.0 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 20 minutes. A color change or slight precipitation may be observed as the active ester forms.

-

Nucleophile Addition: Add TFEA (1.1 equiv) dropwise to the reaction mixture.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. The low nucleophilicity of TFEA often requires longer reaction times than typical amines.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent (benzoic acid) is observed.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The aqueous washes are critical for removing the tetramethylurea byproduct from HATU and excess DIPEA.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

-

Conclusion and Outlook

The trifluoroethoxy group and its close analogs exert a powerful and predictable electronic effect on primary amine reactivity. The strong inductive withdrawal of electrons by the CF₃ moiety results in a dramatic, quantifiable decrease in both basicity (pKa) and nucleophilicity. For the drug development professional, this translates to a double-edged sword: the reduced basicity can be highly advantageous for improving pharmacokinetic properties by limiting unwanted ionization, but the attenuated nucleophilicity poses a significant synthetic challenge.

Understanding the mechanistic basis for this reduced reactivity—the stabilization of the nitrogen lone pair—is key to overcoming these hurdles. As demonstrated, the challenge is not insurmountable but requires a deliberate move away from standard reaction conditions towards more potent activation strategies, such as those employing HATU or generating acyl fluorides.[5][13] By applying the quantitative data and field-proven protocols detailed in this guide, researchers can confidently incorporate these valuable fluorinated motifs, harnessing their benefits while efficiently navigating the synthetic complexities they introduce.

References

-

Mayr, H. Mayr's Database of Reactivity Parameters. LMU München. [Link]

- Taft, R. W. "Separation of Polar, Steric, and Resonance Effects in Reactivity." In Steric Effects in Organic Chemistry; Newman, M. S., Ed.; Wiley: New York, 1956; pp 556-675.

-

Mayr, H., Kempf, B., & Ofial, A. R. (2003). "Nucleophilicity Parameters for Amines, Amino Acids, and Peptides in Water. Variations in Selectivities for Quinone Methides." Journal of the American Chemical Society, 125(35), 10666–10676. [Link]

-

"Amine Reactivity." Michigan State University Department of Chemistry. [Link]

-

Isostar. The Effect of Aliphatic Fluorine on Amine Drugs. ACS Publications. [Link]

-

Nielsen, M. K., Uggerud, E., & Nielsen, C. J. (2015). "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

-

Ofial, A. R., & Mayr, H. (2007). "Nucleophilicities of Primary and Secondary Amines in Water." The Journal of Organic Chemistry, 72(9), 3494–3504. [Link]

-

Mayr, H., & Patz, M. (1994). "Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions." Angewandte Chemie International Edition in English, 33(9), 938-957. [Link]

-

"21.7: Chemistry of Amides." Chemistry LibreTexts. [Link]

-

Subiros-Funosas, R., El-Faham, A., & Albericio, F. (2013). "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, 11(28), 4641-4646. [Link]

-

"Converting Amines to Amides." Chemistry Steps. [Link]

-

"How to Make Amides: Mechanism." ChemistNATE on YouTube. [Link]

-

"HATU." Wikipedia. [Link]

-

"Taft equation." Wikipedia. [Link]

-

Pattabiraman, V. R., & Bode, J. W. (2011). "Rethinking amide bond formation." Nature, 480(7378), 471-479. [Link]

-

"Taft Equation." Dalal Institute. [Link]

-

"Illustrated Glossary of Organic Chemistry - Inductive effect." UCLA Department of Chemistry and Biochemistry. [Link]

-

"Reactions of Amides." Save My Exams. [Link]

-

"Applications of Hammett Equation: Substituent and Reaction Constants." University of Calgary. [Link]

- "Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof.

-

"Hammett equation." Wikipedia. [Link]

-

"HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond." YouTube. [Link]

-

"Hydroamidation with Acetamides and Trifluoroacetamides." Georgia Southern University. [Link]

-

"Hammett Plots in the World of Enzymes." Slideshare. [Link]

-

Olah, G. A., & Prakash, G. K. S. (2009). "Superelectrophiles and the effects of trifluoromethyl substituents." Accounts of Chemical Research, 42(5), 634-644. [Link]

-

"Convenient synthesis of optically active 2,2,2-trifluoro-1-phenylethylamine." ResearchGate. [Link]

-

"Quantifying Nucleophilicity and Electrophilicity: The Mayr Scales." Macmillan Group, Princeton University. [Link]

-

"Mayr's Database Of Reactivity Parameters: Nucleophiles." LMU München. [Link]

-

"CHEMICAL KINETICS." BYJU'S. [Link]

-

Fersht, A. R., & Jencks, W. P. (1970). "Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole." Journal of the American Chemical Society, 92(18), 5432-5442. [Link]

-

"Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source." Royal Society of Chemistry. [Link]

-

"An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions." ARKIVOC. [Link]

-

"Hammett plot for the reaction of para-substituted acyl transfer..." ResearchGate. [Link]

-

"Range of validity of the Hammett equation: Acidity of substituted ethynylbenzenes." ResearchGate. [Link]

-

"Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines." ResearchGate. [Link]

-

"Acetylation of amines with acetic anhydride." ResearchGate. [Link]

-

"Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives." ACS Publications. [Link]

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. [Link]

-

"Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2." LookChem. [Link]

-

"Second Order Rate Law." General Chemistry II. [Link]

Sources

- 1. article.sapub.org [article.sapub.org]

- 2. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]

- 3. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. HATU - Wikipedia [en.wikipedia.org]

- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 8. Mayr's Database Of Reactivity Parameters: N-Nucleophiles [cup.lmu.de]